molecular formula C41H74Cl2P2Ru B15088930 3-ME-2-Butenylidenebis(tricyclohexylphosphine)dichlororuthe.

3-ME-2-Butenylidenebis(tricyclohexylphosphine)dichlororuthe.

Cat. No.: B15088930
M. Wt: 800.9 g/mol
InChI Key: INCDKKABOVOFIV-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium typically involves the reaction of tricyclohexylphosphine with a ruthenium precursor in the presence of 3-methyl-2-butenylidene. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of steps leading to the formation of the desired olefinic product . The molecular targets include various olefins, and the pathways involved are primarily related to olefin metathesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium is unique due to its high stability and efficiency in catalyzing olefin metathesis reactions. Its ability to form trisubstituted olefins effectively sets it apart from other similar compounds .

Properties

Molecular Formula

C41H74Cl2P2Ru

Molecular Weight

800.9 g/mol

InChI

InChI=1S/2C18H33P.C5H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h2*16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2

InChI Key

INCDKKABOVOFIV-UHFFFAOYSA-L

Canonical SMILES

C[C](C)[CH][CH].C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl

Origin of Product

United States

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